1-Methylpyrrolidin-2-one;dihydrate
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Overview
Description
1-Methylpyrrolidin-2-one;dihydrate, also known as N-methyl-2-pyrrolidone, is a versatile organic compound with the molecular formula C5H9NO. It is a member of the class of pyrrolidin-2-ones, characterized by a five-membered lactam structure. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidin-2-one;dihydrate can be synthesized through several methods. One common approach involves the ester-to-amide conversion, where gamma-butyrolactone is treated with methylamine . Another method includes the partial hydrogenation of N-methylsuccinimide . Additionally, the reaction of acrylonitrile with methylamine followed by hydrolysis is also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The production process is optimized to ensure high yield and purity, making it suitable for various applications in the chemical and pharmaceutical industries .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrolidin-2-one;dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, amine derivatives, and halogenated compounds .
Scientific Research Applications
1-Methylpyrrolidin-2-one;dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylpyrrolidin-2-one;dihydrate involves its role as a polar aprotic solvent. It can dissolve a wide range of compounds due to its high dielectric constant and ability to form hydrogen bonds . This property makes it effective in various chemical reactions and industrial processes .
Comparison with Similar Compounds
Dimethylformamide (DMF): Another polar aprotic solvent with similar properties.
Dimethyl sulfoxide (DMSO): Known for its ability to dissolve both polar and nonpolar compounds.
Uniqueness: 1-Methylpyrrolidin-2-one;dihydrate is unique due to its lower toxicity compared to DMF and DMSO, making it a safer alternative for various applications .
Properties
CAS No. |
32997-25-4 |
---|---|
Molecular Formula |
C5H13NO3 |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-methylpyrrolidin-2-one;dihydrate |
InChI |
InChI=1S/C5H9NO.2H2O/c1-6-4-2-3-5(6)7;;/h2-4H2,1H3;2*1H2 |
InChI Key |
UAGMFWLBFBJCHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=O.O.O |
Origin of Product |
United States |
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